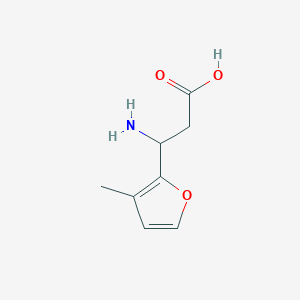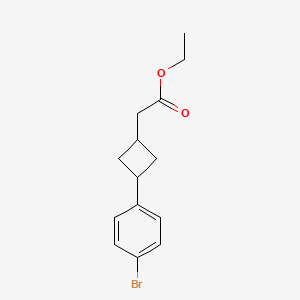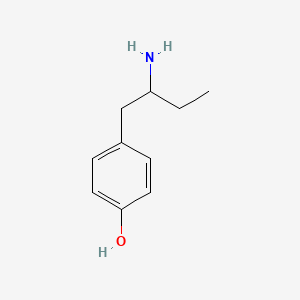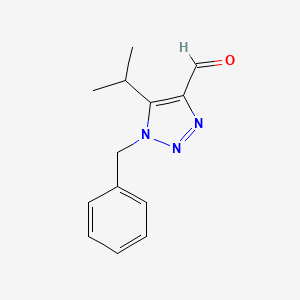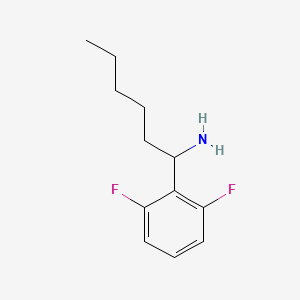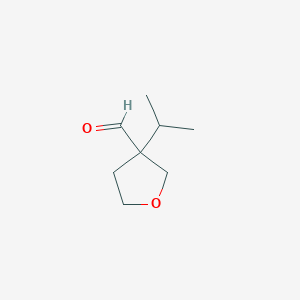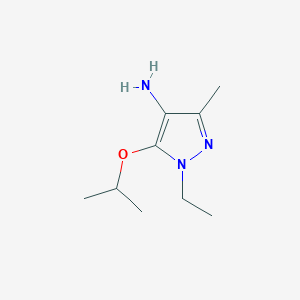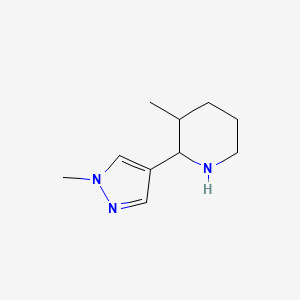![molecular formula C10H11NO4 B13268472 Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13268472.png)
Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a carbamoyl group attached to a methyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate typically involves the reaction of 3-hydroxy-5-methylphenyl isocyanate with methyl formate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-hydroxy-5-methylbenzaldehyde.
Reduction: Formation of 3-hydroxy-5-methylphenylamine.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The carbamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: Similar structure but lacks the hydroxyl and methylphenyl groups.
Ethyl carbamate: Similar structure but with an ethyl group instead of a methyl group.
Phenyl carbamate: Contains a phenyl group instead of a methylphenyl group.
Uniqueness
Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate is unique due to the presence of both hydroxyl and methylphenyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 2-(3-hydroxy-5-methylanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H11NO4/c1-6-3-7(5-8(12)4-6)11-9(13)10(14)15-2/h3-5,12H,1-2H3,(H,11,13) |
InChI Key |
PFXNNKXRIMOZRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)NC(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


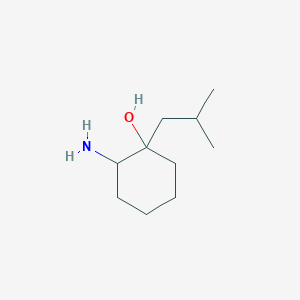
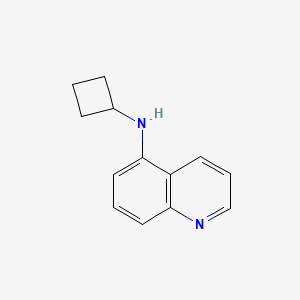
![3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B13268394.png)
![3-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13268399.png)
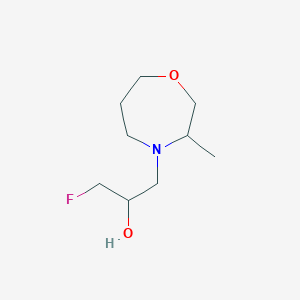
![3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B13268411.png)
